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Introduction

Ammonium alginate (E403) is the ammonium salt of alginic acid, a naturally occurring

polysaccharide extracted from the cell walls of brown seaweed (Phaeophyceae).[1][2] It is

widely utilized in the food industry as a versatile food additive, primarily functioning as a

thickener, gelling agent, emulsifier, and stabilizer.[3][4] This technical guide provides a

comprehensive overview of ammonium alginate, focusing on its physicochemical properties,

manufacturing processes, role as a food additive, and detailed experimental protocols for its

characterization. This document is intended for researchers, scientists, and drug development

professionals seeking in-depth technical information on this hydrocolloid.

Physicochemical Properties
Ammonium alginate is a hydrophilic colloid that is odorless and tasteless.[5] It is a linear

copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G)

residues.[6] The ratio and distribution of these M and G blocks along the polymer chain

determine the physicochemical properties of the alginate.[6] It typically appears as a white to

yellowish-brown filamentous, grainy, or powdered substance.[3]

Ammonium alginate dissolves slowly in water to form a viscous colloidal solution but is

insoluble in ethanol, ether, and chloroform.[3][5] A key characteristic is its low ash content due
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to the absence of metal ions like sodium.[7] It is stable at low relative humidities and cool

temperatures but is sensitive to acids and heat.[7]

Table 1: Physicochemical Properties of Ammonium Alginate

Property Value/Description References

INS No. 403 [3]

C.A.S. No. 9005-34-9 [3]

Chemical Formula (C₆H₁₁NO₆)n [3]

Molecular Weight
10,000 - 600,000 (typical

average)
[3]

Solubility

Slowly soluble in water to form

a viscous solution; insoluble in

ethanol and ether.

[3]

pH (10g/L solution, 25°C) 5.0 - 8.0 [5]

Loss on Drying
Not more than 15% (105°C,

4h)
[3]

Water-Insoluble Matter
Not more than 2% on a dried

basis
[3]

Sulphated Ash
Not more than 7% on a dried

basis
[3]

Arsenic Not more than 3 mg/kg [3]

Lead Not more than 2 mg/kg [3]

Table 2: Apparent Viscosity of Alginate Solutions at 20°C
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Solution
Apparent Viscosity
(mPa·s)

Reference

8% Sodium Alginate 28,187 [8]

12% Ammonium Alginate 86,203 [8]

Note: Viscosity of alginate solutions is dependent on concentration, temperature, shear rate,

and the presence of ions. An increase of one degree Celsius can cause a decrease in viscosity

of up to 2.5%.[6]

Manufacturing Process
The production of ammonium alginate begins with the harvesting of various species of brown

algae, such as Macrocystis pyrifera, Laminaria digitata, L. cloustoni, and Ascophyllum

nodosum. The general manufacturing process involves the extraction of alginic acid from the

seaweed followed by neutralization with an ammonium salt.
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Seaweed Preparation

Extraction of Alginic Acid

Conversion to Ammonium Alginate

1. Harvesting of Brown Seaweed

2. Drying and Milling

3. Washing and Swelling in Acidic Water

4. Alkaline Extraction with Sodium Carbonate to form Sodium Alginate Solution

5. Dilution with Water

6. Filtration to Remove Insoluble Residue

7. Acid Precipitation to form Alginic Acid

8. Neutralization of Alginic Acid with Ammonium Hydroxide

9. Drying and Milling of Ammonium Alginate

FinalProduct

Ammonium Alginate (E403)
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Figure 1: Manufacturing Process of Ammonium Alginate.
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Role as a Food Additive (E403)
Ammonium alginate is approved for use in a wide range of food products where it serves

multiple functions.[4] Its primary roles are as a thickener, gelling agent, stabilizer, and

emulsifier.[3] It is often used to improve the texture and mouthfeel of foods, prevent syneresis

(weeping) in gels, and stabilize emulsions.[9]

Table 3: Typical Usage Levels of Ammonium Alginate (E403) in Food Products

Food Category Function
Typical Usage
Level

References

Dairy Products (e.g.,

ice cream, yogurt,

creams)

Stabilizer, Thickener

As per recipe,

generally approved

without quantitative

restrictions in many

regions.

[4][10]

Sauces and Dressings Thickener, Emulsifier

As per recipe,

generally approved

without quantitative

restrictions in many

regions.

[4][10]

Jams, Jellies, and

Marmalades

Gelling Agent,

Thickener

As per recipe,

generally approved

without quantitative

restrictions in many

regions.

[11]

Bakery Fillings and

Toppings
Stabilizer, Thickener As per recipe. [5]

Processed Fruits and

Vegetables

Thickener, Gelling

Agent
As per recipe. [4]

Meat Products Binder, Stabilizer As per recipe. [4]
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Note: Usage levels are generally governed by Good Manufacturing Practices (GMP). Specific

regulations may vary by country.

Mechanism of Gelation: The "Egg-Box" Model
The gelling of ammonium alginate, like other alginates, occurs in the presence of divalent

cations, most commonly calcium ions (Ca²⁺).[9] This process is described by the "egg-box"

model. The guluronic acid (G) blocks in the alginate chains have a specific conformation that

creates cavities. Divalent cations, such as Ca²⁺, fit into these cavities, cross-linking two or more

alginate chains. This creates a three-dimensional network that entraps water, forming a gel.

The strength of the gel is influenced by the M/G ratio, with a higher proportion of G-blocks

leading to stronger, more brittle gels.

Cross-linking of Alginate Chains by Calcium Ions

G

G Ca²⁺

G

Ca²⁺

G

G

G

Click to download full resolution via product page

Figure 2: The "Egg-Box" Model of Alginate Gelation.

Experimental Protocols
Determination of Water-Insoluble Matter
This protocol is based on the JECFA specifications for ammonium alginate.[3]

Methodology:

Weigh 2 g of the ammonium alginate sample to the nearest 0.1 mg.
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Disperse the sample in 800 ml of deionized water in a 2,000 ml flask.

Neutralize the solution to a pH of 7.0 using a suitable sodium hydroxide solution, and then

add 3 ml in excess.

Add 40 ml of a 30% (w/w) hydrogen peroxide solution.

Cover the flask and boil for 1 hour with frequent stirring. If the solution is highly viscous,

continue boiling until the viscosity is reduced sufficiently for filtration.

Filter the hot solution through a tared Gooch crucible with a glass fiber filter.

Wash the crucible and its contents thoroughly with hot deionized water.

Dry the crucible and contents at 105°C for 1 hour.

Cool in a desiccator and weigh.

Calculate the percentage of water-insoluble matter based on the dry weight of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Structural Characterization
FTIR spectroscopy is a valuable tool for confirming the chemical structure of ammonium
alginate and distinguishing it from alginic acid.

Methodology:

Prepare the ammonium alginate sample, typically in a powdered form.

Acquire the FTIR spectrum using an FTIR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Scan the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Collect a sufficient number of scans (e.g., 64) to obtain a high-quality spectrum.
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Analyze the resulting spectrum for characteristic peaks. The disappearance of the carboxylic

acid peak (around 1725 cm⁻¹) from the alginic acid spectrum and the appearance of a peak

corresponding to the -COONH₄ group (around 1580 cm⁻¹) confirms the formation of

ammonium alginate.[8]

¹H NMR Spectroscopy for M/G Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the reference method for determining the

mannuronic to guluronic acid (M/G) ratio in alginates.

Methodology:

Prepare a solution of the alginate sample (e.g., 100 mg/ml) in deuterium oxide (D₂O) at a pD

of 7.

To reduce viscosity, the NMR analysis is typically performed at an elevated temperature

(e.g., 90°C).

Acquire the ¹³C or ¹H NMR spectrum using a high-field NMR spectrometer.

Process the spectrum and integrate the signals corresponding to the anomeric protons (for

¹H NMR) or carbons (for ¹³C NMR) of the mannuronic and guluronic acid residues.

Calculate the M/G ratio from the integral ratios of the respective peaks.

Gel Strength Measurement by Texture Profile Analysis
(TPA)
Texture Profile Analysis (TPA) is a common method to quantify the mechanical properties of

gels, including hardness, cohesiveness, and springiness.

Methodology:

Prepare the alginate gel according to a standardized procedure, ensuring consistent

dimensions of the gel samples.

Use a texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter).
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Perform a two-cycle compression test on the gel sample. The probe compresses the gel to a

predetermined distance at a defined speed, retracts, and then repeats the compression.

From the resulting force-time or force-distance curve, calculate the TPA parameters:

Hardness: The peak force during the first compression.

Cohesiveness: The ratio of the positive force area during the second compression to that

of the first compression.

Springiness: The height that the sample recovers during the time that elapses between the

end of the first and the start of the second compression.

Adhesiveness: The negative force area for the first bite, representing the work necessary

to pull the compressing plunger away from the sample.

Resilience: A measure of how a sample recovers from deformation in relation to speed

and forces derived.

Safety and Regulatory Information
Ammonium alginate is generally recognized as safe (GRAS) for its intended use in food by

regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11] The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily

Intake (ADI) of "not specified" for alginic acid and its salts, including ammonium alginate,

which is the highest safety classification.[3] However, excessive consumption may lead to

gastrointestinal effects such as a laxative effect and may impair the absorption of certain

minerals.[2] When heated or in an acidic environment, ammonium alginate can release

ammonia, which may be an irritant.[2]

Conclusion
Ammonium alginate (E403) is a highly functional food additive derived from a natural source.

Its unique properties as a thickener, gelling agent, stabilizer, and emulsifier make it a valuable

ingredient in a wide range of food products. Understanding its physicochemical properties,

manufacturing process, and the mechanisms behind its functionality is crucial for its effective

application in food formulation and other industrial uses. The experimental protocols outlined in
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this guide provide a framework for the characterization and quality control of ammonium
alginate for researchers and professionals in the field. As with all food additives, adherence to

regulatory guidelines and Good Manufacturing Practices is essential for its safe and effective

use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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